molecular formula C21H15BrN2O4 B2597586 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 1424702-08-8

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Katalognummer: B2597586
CAS-Nummer: 1424702-08-8
Molekulargewicht: 439.265
InChI-Schlüssel: FEFYADOWJNKVSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a complex organic compound that features a unique combination of functional groups, including a brominated chromenyl moiety, a cyano group, and a benzodioxinyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2H-chromen-3-yl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of Cyano Group: The brominated intermediate is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide to introduce the cyano group.

    Coupling with Benzodioxinyl Moiety: The final step involves coupling the cyano intermediate with 2,3-dihydro-1,4-benzodioxin-6-ylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and cyanation steps, as well as automated purification techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of chromone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(6-chloro-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    3-(6-fluoro-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom, in particular, may influence its interactions with biological targets and its overall pharmacokinetic properties.

Biologische Aktivität

The compound 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic derivative of chromenone and has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity, focusing on its antitumor properties and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H16BrN2O3\text{C}_{19}\text{H}_{16}\text{Br}\text{N}_{2}\text{O}_{3}

This structure features a chromenone backbone substituted with a cyano group and a benzodioxin moiety, which may contribute to its biological effects.

Antitumor Activity

Recent studies have indicated that derivatives of bromochromenone exhibit significant antitumor properties. For instance, compounds derived from 6-bromo-2H-chromene have shown promising results against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells.

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
7c2.70 ± 0.28HEPG2
23g3.50 ± 0.23HEPG2
18a4.90 ± 0.69HEPG2
Others8.20 - 17.4Various

The above table summarizes the cytotoxicity data where lower IC50 values indicate higher potency against cancer cells. The compounds 7c , 23g , and 18a emerged as particularly effective, suggesting that structural modifications in the chromenone framework can significantly enhance biological activity .

The biological activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Compounds like 7c disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : Through activation of apoptotic pathways, these compounds promote programmed cell death.
  • Antioxidant Activity : Some studies suggest that these compounds may also exert protective effects against oxidative stress in normal cells while selectively targeting cancerous cells.

Study on HEPG2 Cells

In a controlled study, the effects of the compound on HEPG2 liver carcinoma cells were evaluated. The results demonstrated:

  • Cell Viability Reduction : Treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
  • Apoptotic Markers : Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were observed.

This indicates that the compound effectively triggers apoptosis in liver carcinoma cells .

Comparative Analysis with Other Anticancer Agents

A comparative study was conducted to evaluate the efficacy of this compound against established anticancer agents such as cisplatin and doxorubicin. The findings revealed that while traditional agents are effective, the bromochromenone derivatives exhibited lower toxicity towards normal cells, highlighting their potential as safer alternatives for cancer therapy .

Eigenschaften

IUPAC Name

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O4/c22-16-1-3-18-14(9-16)7-13(12-28-18)8-15(11-23)21(25)24-17-2-4-19-20(10-17)27-6-5-26-19/h1-4,7-10H,5-6,12H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFYADOWJNKVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC4=C(C=CC(=C4)Br)OC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.